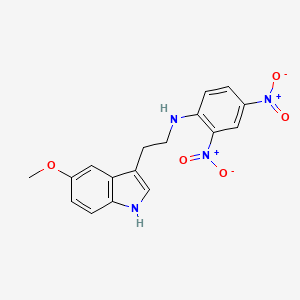

N-(2,4-Dinitrophenyl)-5-methoxytryptamine

描述

Historical Context of Tryptamine (B22526) Derivatives in Neuropharmacology

The study of tryptamine derivatives in neuropharmacology has a rich history, beginning with the identification of serotonin (B10506) (5-hydroxytryptamine or 5-HT) in 1949. nih.gov The discovery of serotonin's presence in the brain in 1954 opened a new chapter in understanding brain chemistry and function. nih.gov Tryptamines are a broad class of compounds characterized by an indole (B1671886) ring structure joined to an amino group by an ethyl sidechain. wikipedia.orgwalshmedicalmedia.com This core structure is shared by crucial endogenous molecules like the neurotransmitter serotonin and the hormone melatonin (B1676174), which regulates the sleep-wake cycle. wikipedia.org

The realization that tryptamines could exert powerful effects on the central nervous system spurred extensive research. Naturally occurring tryptamine alkaloids, such as psilocybin from fungi and N,N-dimethyltryptamine (DMT) from various plants, have long been used in cultural and ritual contexts for their profound effects on perception and mood. nih.gov In the mid-20th century, the synthesis and study of compounds like lysergic acid diethylamide (LSD), which contains a tryptamine moiety, further highlighted the potent activity of this chemical class. nih.gov

Scientific investigation into these compounds revealed that their effects are primarily mediated through interactions with serotonin receptors, particularly the 5-HT2A receptor. nih.gov This understanding has been foundational to the development of various synthetic tryptamines aimed at treating a range of conditions, from migraines to psychiatric disorders. wikipedia.orgwikipedia.org The versatility of the tryptamine scaffold has allowed chemists to create a multitude of derivatives by modifying the indole ring, the sidechain, or the amino group, leading to a wide spectrum of pharmacological activities. wikipedia.orgwalshmedicalmedia.com

Overview of Melatonin Receptor Antagonists and Their Significance

Melatonin is a neurohormone primarily synthesized by the pineal gland, with its secretion following a circadian rhythm that is high at night. tocris.comsigmaaldrich.com Its diverse physiological effects—including the regulation of sleep, circadian rhythms, and immune function—are mediated mainly through two high-affinity G protein-coupled receptors: MT1 and MT2. sigmaaldrich.comnih.gov

Melatonin receptor antagonists are compounds that bind to these receptors but, instead of activating them like melatonin, they block melatonin from binding and exerting its effects. patsnap.com This mechanism of competitive inhibition is crucial for scientific research and has significant therapeutic potential. patsnap.com The development of selective antagonists for the MT1 and MT2 receptor subtypes is a key goal in pharmacology, as such tools are essential for dissecting the specific physiological roles of each receptor. tocris.comnih.gov

The significance of melatonin receptor antagonists lies in their potential to treat conditions associated with dysregulated circadian rhythms. patsnap.com For instance, by blocking melatonin's action, these compounds could help reset the body's internal clock, which is beneficial for managing jet lag and certain sleep disorders. patsnap.com There is also ongoing research into their potential application for mood disorders like depression and even for neurodegenerative diseases, based on the hypothesis that regulating circadian function may alleviate some symptoms. nih.govpatsnap.com Compounds like luzindole (B1675525) have been instrumental as research tools in exploring these possibilities. tocris.comnih.gov N-(2,4-Dinitrophenyl)-5-methoxytryptamine, also known as ML-23, emerged from this field of research as a novel antagonist designed to probe the function of the melatonin system. nih.govresearchgate.net

Genesis and Early Research of this compound

This compound, also referred to in scientific literature as ML-23, was developed as a specific tool to counteract the physiological effects of melatonin. vulcanchem.comresearchgate.net Its synthesis, first reported in the late 1980s, typically involves the chemical coupling of 5-methoxytryptamine (B125070) with an activated 2,4-dinitrophenyl precursor, such as 2,4-dinitrofluorobenzene. vulcanchem.com This modification was designed to create a molecule that could effectively block melatonin receptors.

Early research quickly established its function as a melatonin antagonist. A seminal study published in 1988 demonstrated that the compound could antagonize the inhibitory effect of melatonin on dopamine (B1211576) release from the hypothalamus of female rats in vitro. nih.gov This foundational finding was followed by in vivo investigations in the same study, which explored its effects on melatonin-mediated processes. The research showed that this compound could prevent the delayed sexual maturation in young male and female rats that is typically induced by melatonin administration. nih.gov

Further studies expanded on these initial findings. One investigation evaluated the antagonist's ability to counteract the effects of melatonin on the reproductive and thyroid systems in female Syrian hamsters. researchgate.net The results indicated that ML-23 could partially or fully reverse several of melatonin's effects, such as the decrease in ovarian weight, pituitary follicle-stimulating hormone levels, and plasma estradiol (B170435) and thyroxine concentrations. researchgate.net These early studies were crucial in characterizing this compound as a potent melatonin antagonist and established it as a valuable chemical probe for studying the widespread physiological roles of melatonin.

Structure

3D Structure

属性

CAS 编号 |

108929-03-9 |

|---|---|

分子式 |

C17H16N4O5 |

分子量 |

356.33 g/mol |

IUPAC 名称 |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dinitroaniline |

InChI |

InChI=1S/C17H16N4O5/c1-26-13-3-5-15-14(9-13)11(10-19-15)6-7-18-16-4-2-12(20(22)23)8-17(16)21(24)25/h2-5,8-10,18-19H,6-7H2,1H3 |

InChI 键 |

ODQMCTXUHFTMIE-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

规范 SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

外观 |

Solid powder |

其他CAS编号 |

115007-18-6 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2,4-DNP-MT N-(2,4-dinitrophenyl)-5-methoxytryptamine |

产品来源 |

United States |

Synthetic Routes and Chemical Modifications of N 2,4 Dinitrophenyl 5 Methoxytryptamine

Established Synthetic Pathways for N-(2,4-Dinitrophenyl)-5-methoxytryptamine

The synthesis of this compound is a multi-step process that hinges on the successful construction of its core components: the 5-methoxytryptamine (B125070) backbone and the subsequent introduction of the 2,4-dinitrophenyl group.

Precursor Synthesis Strategies (e.g., 5-methoxytryptamine backbone)

The 5-methoxytryptamine scaffold is a key intermediate in the synthesis of the title compound. Both biosynthetic and chemical routes have been established for its preparation.

In biological systems, 5-methoxytryptamine is naturally derived from serotonin (B10506) through O-methylation, a reaction catalyzed by the enzyme hydroxyindole-O-methyltransferase (HIOMT). mdpi.com An alternative biosynthetic pathway involves the N-deacetylation of melatonin (B1676174). mdpi.com

For laboratory and industrial-scale production, a variety of chemical syntheses have been developed. Classic indole (B1671886) synthesis methodologies, such as the Fischer and Bischler-Möhlau syntheses, provide foundational routes to the indole core, which can then be further functionalized. purdue.eduacs.orgmedchemexpress.com The Fischer indole synthesis, for instance, involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form the indole ring. acs.org The Bischler-Möhlau synthesis, on the other hand, typically employs an α-bromo-acetophenone and an excess of an aniline (B41778) to construct the indole skeleton. purdue.edumedchemexpress.com

More direct and specific syntheses of 5-methoxytryptamine have also been reported. One such approach begins with 5-methoxyindole, which is reacted with oxalyl chloride and then ammonia (B1221849) to form an intermediate that is subsequently reduced with a hydride reagent like lithium aluminum hydride. Another documented pathway involves the synthesis from 2-carboxy-ethyl-3-(2-phthalimido-ethyl)-5-methoxy-indole, which undergoes hydrolysis and decarboxylation to yield 5-methoxytryptamine. ontosight.ainih.gov Additionally, a route starting from 3-(2-iodoethyl)-5-methoxyindole has been described, where the iodo group is displaced by a protected amine, followed by deprotection to afford the desired product. researchgate.net

A selection of synthetic precursors for 5-methoxytryptamine is presented in the interactive table below.

| Starting Material | Key Reagents | Intermediate(s) | Final Product |

| 5-Methoxyindole | Oxalyl chloride, Ammonia, Lithium aluminum hydride | 5-Methoxy-3-indoleglyoxylamide | 5-Methoxytryptamine |

| 2-carboxy-ethyl-3-(2-phthalimido-ethyl)-5-methoxy-indole | Sodium hydroxide, Sulfuric acid | - | 5-Methoxytryptamine |

| 3-(2-iodoethyl)-5-methoxyindole | 1-Methyl-benzylamine, H2/Pd/C | N-(1-Methyl-benzyl)-5-methoxytryptamine | 5-Methoxytryptamine |

Dinitrophenyl Moiety Introduction and Reaction Mechanisms

The final step in the synthesis of this compound involves the attachment of the 2,4-dinitrophenyl group to the primary amine of the 5-methoxytryptamine side chain. This is typically achieved through a nucleophilic aromatic substitution (SNA) reaction. researchgate.netnih.govsigmaaldrich.com

The most common reagent for this transformation is 1-fluoro-2,4-dinitrobenzene (B121222), also known as Sanger's reagent. mdpi.comresearchgate.netmdpi.comnih.govnih.gov The reaction mechanism proceeds via the attack of the nucleophilic amine of 5-methoxytryptamine on the electron-deficient carbon atom of the dinitrophenyl ring that bears the fluorine atom. The presence of the two strongly electron-withdrawing nitro groups in the ortho and para positions to the fluorine is crucial for activating the ring towards nucleophilic attack. These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance. nih.govsigmaaldrich.com The subsequent loss of the fluoride (B91410) ion, a good leaving group, results in the formation of the stable this compound product.

The general mechanism for this nucleophilic aromatic substitution is depicted below:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 5-methoxytryptamine's ethylamine (B1201723) side chain attacks the carbon atom bonded to the fluorine on the 1-fluoro-2,4-dinitrobenzene ring.

Formation of Meisenheimer Complex: This attack forms a negatively charged intermediate, known as a Meisenheimer complex, where the aromaticity of the dinitrophenyl ring is temporarily disrupted. The negative charge is delocalized and stabilized by the two nitro groups.

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final product, this compound.

Derivatization Strategies for Research Applications

The chemical structure of this compound can be strategically modified to create valuable tools for pharmacological research. These derivatizations can be broadly categorized into the synthesis of radioligands for binding assays and structural modifications for probing structure-activity relationships.

Radioligand Synthesis for Binding Assays (e.g., potential for radiolabeling related to the compound)

Radiolabeled ligands are indispensable for characterizing receptor binding properties, including affinity, density, and distribution in tissues. While the direct radiolabeling of this compound is not extensively documented in publicly available literature, the principles of radiolabeling similar compounds are well-established. The most common isotopes used for this purpose in drug discovery research are tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). mdpi.commdpi.com

Tritium labeling is often favored due to the higher specific activity that can be achieved, which is advantageous for detecting low concentrations of receptors. mdpi.com A common method for introducing tritium is through the catalytic reduction of a suitable precursor containing a double bond or a halogen atom with tritium gas. researchgate.net For instance, a tritium-labeled version of the selective melatonin receptor antagonist 4P-PDOT was synthesized via the catalytic hydrogenation of a vinyl bromo precursor. researchgate.net This approach could potentially be adapted for this compound by first synthesizing a precursor with a site for tritiation, such as a double bond in the ethylamine side chain or a halogen on the indole ring, and then introducing tritium in the final synthetic step.

Carbon-14 labeling is another valuable technique, often preferred for metabolic studies due to the stability of the carbon-14 atom within the molecular skeleton. mdpi.com The synthesis of a ¹⁴C-labeled compound typically involves incorporating a ¹⁴C-containing building block at an early stage of the synthetic route.

For melatonin receptor binding assays, 2-[¹²⁵I]iodomelatonin is a widely used radioligand. sigmaaldrich.commdpi.com While this involves a different isotope and labeling strategy (radioiodination), it highlights the importance of radiolabeled ligands in studying this receptor system.

Structural Modifications for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involve systematically altering the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. nih.gov For this compound, SAR studies would aim to elucidate the key structural features required for its melatonin receptor antagonist activity and to potentially improve its potency, selectivity, and pharmacokinetic properties.

Modifications can be made to several parts of the molecule:

The 5-Methoxy Group: The 5-methoxy group on the indole ring is known to be important for the activity of many melatonin receptor ligands. Replacing this group with other alkoxy groups of varying chain lengths or with different electron-donating or electron-withdrawing substituents could provide insights into the steric and electronic requirements of the receptor binding pocket. researchgate.net

The Indole Ring: The indole nucleus itself can be modified. For example, substitution at other positions on the indole ring, such as the 2-, 4-, 6-, or 7-positions, could influence receptor affinity and selectivity. purdue.edu Bioisosteric replacement of the indole ring with other heterocyclic systems is another common strategy in medicinal chemistry.

The Ethylamine Side Chain: The length and flexibility of the ethylamine linker can be altered. Shortening, lengthening, or introducing conformational constraints into this chain could affect how the molecule orients itself within the receptor binding site.

The N-(2,4-Dinitrophenyl) Moiety: The dinitrophenyl group is a key feature for the antagonist properties of the molecule. Modifications to this part of the structure are likely to have a significant impact on its pharmacological profile. This could include altering the number and position of the nitro groups or replacing the dinitrophenyl ring with other substituted aromatic or heteroaromatic rings. ontosight.ai Studies on tryptamine-based benzamide (B126) derivatives have shown that different substituents on the benzoyl group can significantly affect their biological activity.

The table below summarizes potential structural modifications and their rationale in the context of SAR studies.

| Molecular Region | Potential Modification | Rationale |

| 5-Position of Indole | Varying alkoxy groups, halogens, alkyl groups | To probe the steric and electronic requirements of the binding pocket. |

| Indole Ring | Substitution at other positions (e.g., 2, 4, 6, 7) | To explore additional interaction points with the receptor. |

| Ethylamine Side Chain | Altering chain length, introducing rigidity | To optimize the orientation of the pharmacophoric groups. |

| N-Aryl Moiety | Varying number and position of nitro groups, replacing with other substituted aryl/heteroaryl rings | To modulate antagonist potency and selectivity. |

Through such systematic modifications, a deeper understanding of the molecular determinants of this compound's activity can be achieved, potentially leading to the development of more potent and selective melatonin receptor antagonists for research and therapeutic applications.

Receptor Interaction and Molecular Mechanisms of N 2,4 Dinitrophenyl 5 Methoxytryptamine

Melatonin (B1676174) Receptor Binding Characteristics

The interaction of N-(2,4-Dinitrophenyl)-5-methoxytryptamine with melatonin receptors is characterized by its antagonistic nature, where it binds to the receptors and blocks the action of the endogenous agonist, melatonin.

High-Affinity Binding Site Interactions

Competitive Antagonism Profiles (e.g., against ¹²⁵I-melatonin)

This compound exhibits competitive antagonism at melatonin receptors. This is demonstrated in studies where it competes with and displaces radiolabeled melatonin agonists like 2-[¹²⁵I]iodomelatonin from the receptor binding sites. nih.gov A comprehensive competitive antagonism profile, which would typically be determined through Schild analysis, is not extensively detailed in available literature. uam.eswikipedia.org Such analysis would provide a pA2 value, a quantitative measure of the antagonist's potency. The antagonistic effect of this compound has been observed in functional assays, where it has been shown to counteract the inhibitory effects of melatonin on dopamine (B1211576) release in vitro. nih.gov

In Vitro Receptor Binding Assay Methodologies

The characterization of compounds like this compound at melatonin receptors is typically achieved through in vitro receptor binding assays. These assays are fundamental in determining the binding affinity and competitive nature of a ligand.

A standard methodology involves the use of cell lines, such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells, that are genetically engineered to express high levels of a specific melatonin receptor subtype (MT1 or MT2). mdpi.com Membranes from these cells are then incubated with a fixed concentration of a radiolabeled melatonin agonist, most commonly 2-[¹²⁵I]iodomelatonin, which has a high affinity for the receptors. tocris.com

To determine the competitive binding of this compound, increasing concentrations of the compound are added to the incubation mixture. The ability of this compound to displace the radioligand from the receptors is then measured. The amount of bound radioactivity is quantified using a gamma counter, and the data are analyzed to calculate the IC50 value of the compound. This value can then be converted to a Ki value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Table 1: General Parameters in Melatonin Receptor Binding Assays

| Parameter | Description |

| Receptor Source | Membranes from cells (e.g., CHO, HEK293) stably expressing MT1 or MT2 receptors. |

| Radioligand | Typically 2-[¹²⁵I]iodomelatonin, a high-affinity melatonin receptor agonist. |

| Incubation | Receptor membranes, radioligand, and varying concentrations of the competing ligand (this compound) are incubated to reach equilibrium. |

| Separation | Bound and free radioligand are separated, usually by rapid filtration. |

| Detection | The amount of radioactivity bound to the receptor is measured using a gamma counter. |

| Data Analysis | Competition curves are generated to determine the IC50 value, which is then used to calculate the Ki value. |

Intracellular Signaling Pathway Modulation

As G-protein coupled receptors (GPCRs), melatonin receptors transduce their signal across the cell membrane to modulate intracellular signaling pathways. As an antagonist, this compound is expected to block the melatonin-induced modulation of these pathways.

Adenylyl Cyclase/cAMP System Modulation

Melatonin receptors, particularly the MT1 and MT2 subtypes, are coupled to inhibitory G-proteins (Gi). sigmaaldrich.comu-tokyo.ac.jp Activation of these receptors by an agonist like melatonin leads to the inhibition of the enzyme adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). u-tokyo.ac.jp

As an antagonist, this compound would be expected to block this inhibitory effect of melatonin. In a functional assay, this can be observed by treating cells expressing melatonin receptors with a stimulant of adenylyl cyclase, such as forskolin, to increase cAMP levels. The addition of melatonin would normally reduce this forskolin-stimulated cAMP accumulation. The antagonistic activity of this compound would be demonstrated by its ability to prevent melatonin from lowering the forskolin-induced cAMP levels. However, specific studies detailing the modulatory effects of this compound on the adenylyl cyclase/cAMP system are not prominently available.

G-Protein Coupling and Downstream Effects

The binding of an agonist to a melatonin receptor promotes a conformational change in the receptor, leading to the activation of its coupled Gi protein. u-tokyo.ac.jp This activation involves the exchange of GDP for GTP on the α-subunit of the G-protein, causing the dissociation of the Gαi subunit from the Gβγ dimer. Both of these components can then interact with and modulate the activity of various downstream effector proteins.

The antagonistic action of this compound involves binding to the receptor in a manner that does not induce the conformational change necessary for G-protein activation. Consequently, it would block the downstream effects that are typically initiated by melatonin. These downstream effects, beyond the inhibition of adenylyl cyclase, can include the modulation of ion channels and other signaling cascades. The influence of this compound on G-protein activation can be studied directly using techniques such as the [³⁵S]GTPγS binding assay, which measures the level of G-protein activation upon receptor stimulation. nih.gov Specific data from such assays for this compound are not currently available in the reviewed literature.

Specific Neurotransmitter System Interactions

Research into the neurochemical effects of this compound has identified its significant interaction with the dopaminergic system, specifically within the hypothalamus. The compound functions as a notable antagonist to melatonin, counteracting melatonin's established inhibitory effects on dopamine release. nih.gov

Studies utilizing in vitro hypothalamic preparations from female rats have been central to elucidating this mechanism. nih.gov In these experimental models, melatonin is known to suppress the release of dopamine. nih.govresearchgate.net The introduction of this compound into these preparations has been demonstrated to effectively antagonize this inhibitory action of melatonin. nih.gov This finding suggests that this compound interferes with the signaling pathway through which melatonin modulates dopaminergic activity in the hypothalamus.

The interaction between melatonin and dopamine is a critical component of neuroendocrine regulation, and by blocking melatonin's effect, this compound serves as a valuable pharmacological tool for studying these processes. nih.govnih.gov The research highlights a specific molecular action of the compound: preventing the melatonin-mediated reduction of dopamine secretion from hypothalamic neurons. nih.gov

The following table summarizes the observed interactions in hypothalamic preparations based on published findings.

Table 1: Effect of this compound on Melatonin-Inhibited Dopamine Release

| Condition | Treatment | Observed Effect on Dopamine Release | Reference |

|---|---|---|---|

| Control | None | Baseline Release | nih.gov |

| Inhibition | Melatonin | Inhibition of Dopamine Release | nih.gov |

Pharmacological Activities in Preclinical in Vivo Models

Modulation of Reproductive Endocrine Axes in Rodents

Studies in rodents have demonstrated that N-(2,4-Dinitrophenyl)-5-methoxytryptamine can influence the reproductive endocrine system, primarily by acting as a melatonin (B1676174) antagonist. nih.gov

Effects on Sexual Maturation in Male and Female Rats

In studies investigating its role in sexual maturation, this compound has been shown to counteract the inhibitory effects of melatonin. In young male rats, daily afternoon injections of melatonin were found to delay sexual maturation, an effect that was prevented by the concurrent daily administration of this compound. nih.gov When administered alone, the compound did not appear to affect the normal course of sexual maturation in young rats. nih.gov

Similarly, in young female rats, melatonin administered through drinking water inhibited ovarian growth. nih.gov

Influence on Estrous Cycles and Ovulation

This compound has been observed to influence ovulatory processes and estrous cycles in female rats, particularly in models where these processes are disrupted by melatonin or environmental conditions. For instance, it has been shown to prevent the melatonin-induced inhibition of ovulation in mature female rats. nih.gov

Furthermore, in adult female rats exhibiting suppressed reproductive cycles due to long-term exposure to continuous light, daily afternoon injections of melatonin were able to re-establish estrous cycles. nih.gov However, the simultaneous injection of this compound with melatonin prevented this restorative effect of melatonin, causing the animals to remain in a state of constant estrus. nih.gov When administered alone to rats in constant estrus, the compound did not alter the incidence of this condition. nih.gov

Pituitary Hormone Regulation (e.g., FSH, Prolactin)

Research in female Syrian hamsters has indicated that this compound can partially reverse the effects of melatonin on pituitary follicle-stimulating hormone (FSH) concentrations. researchgate.net However, in the same study, it did not counteract the melatonin-induced decrease in pituitary and plasma prolactin concentrations. researchgate.net

Ovarian and Testicular Activity Modulation

In young male rats, the inhibitory effect of daily melatonin injections on the growth of the prostate gland and seminal vesicles, as well as on serum testosterone (B1683101) concentrations, was prevented by daily injections of this compound. nih.gov When melatonin was administered through drinking water, it delayed the growth of accessory sex organs and lowered serum testosterone. nih.gov The simultaneous administration of this compound with melatonin in the drinking water completely prevented the melatonin-mediated decrease in epididymal weights and serum testosterone concentrations in a dose-dependent manner. nih.gov It also partially inhibited the delayed growth of the prostate glands and seminal vesicles. nih.gov

In female Syrian hamsters, this compound reversed the melatonin-induced decrease in ovarian weight and plasma estradiol (B170435), but not progesterone. researchgate.net

Table 1: Effects of this compound on Reproductive Parameters in Rodents

| Species | Parameter | Observation |

|---|---|---|

| Male Rat | Sexual Maturation (Melatonin-induced delay) | Prevented the delay. nih.gov |

| Male Rat | Prostate and Seminal Vesicle Growth (Melatonin-induced inhibition) | Prevented the inhibition. nih.gov |

| Male Rat | Serum Testosterone (Melatonin-induced decrease) | Prevented the decrease. nih.gov |

| Female Rat | Ovarian Growth (Melatonin-induced inhibition) | No significant effect noted in the available study. nih.gov |

| Female Rat | Ovulation (Melatonin-induced inhibition) | Prevented the inhibition. nih.gov |

| Female Rat | Estrous Cycle (Restoration by melatonin in constant light) | Blocked the restorative effect of melatonin. nih.gov |

| Female Syrian Hamster | Pituitary FSH (Melatonin-induced decrease) | Partially reversed the decrease. researchgate.net |

| Female Syrian Hamster | Plasma Prolactin (Melatonin-induced decrease) | No effect on the decrease. researchgate.net |

| Female Syrian Hamster | Ovarian Weight (Melatonin-induced decrease) | Reversed the decrease. researchgate.net |

| Female Syrian Hamster | Plasma Estradiol (Melatonin-induced decrease) | Reversed the decrease. researchgate.net |

Thyroid Axis Modulation

Thyroxine and Triiodothyronine Level Alterations

In a study involving female Syrian hamsters, this compound was found to antagonize the effects of melatonin on plasma thyroxine levels. researchgate.net Furthermore, when used in combination with melatonin, it significantly increased plasma triiodothyronine concentrations and the free triiodothyronine index. researchgate.net

Table 2: Effects of this compound on Thyroid Hormones in Female Syrian Hamsters

| Hormone | Observation |

|---|---|

| Plasma Thyroxine (in the presence of melatonin) | Antagonized the effects of melatonin. researchgate.net |

| Plasma Triiodothyronine (in combination with melatonin) | Significantly increased concentrations. researchgate.net |

| Free Triiodothyronine Index (in combination with melatonin) | Significantly increased. researchgate.net |

Species-Specific Pharmacological Responses and Variability

The pharmacological profile of this compound, also known as ML-23, exhibits notable variability across different species, particularly when comparing its effects in rats versus hamsters. In rats, the compound has been described as a melatonin antagonist. nih.gov For instance, studies have investigated its effects on sexual maturation in both male and female rats. nih.gov

However, findings in hamster models present a more complex and sometimes contradictory picture of its activity. nih.gov Research in male golden hamsters demonstrated that this compound was unable to prevent melatonin-induced gonadal atrophy. nih.gov This outcome suggests that under the specific experimental conditions, the compound does not possess the melatonin-antagonistic properties in golden hamsters that have been described in rats. nih.gov In contrast, studies using female Syrian hamsters have shown that the compound can neutralize some of the reproductive and thyroid effects induced by melatonin. nih.gov This divergence in outcomes between species highlights the critical role of the animal model in preclinical pharmacological assessments and underscores the compound's variable activity profile.

Contrasting Effects in Hamster Models

Investigations within hamster models reveal further complexities and contrasting outcomes regarding the effects of this compound. The response to the compound appears to be dependent on the species of hamster, the sex of the animal, and the specific physiological parameters being measured.

In female Syrian hamsters, this compound has been shown to act as a melatonin antagonist in specific contexts. One study found that it partially or fully reversed the effects of melatonin on several reproductive and thyroid parameters. Specifically, it counteracted the melatonin-induced decrease in ovarian weight, pituitary follicle-stimulating hormone (FSH), plasma estradiol, and plasma thyroxine levels. nih.gov However, in the same study, it failed to prevent the effects of melatonin on pituitary weight or on plasma and pituitary levels of prolactin and luteinizing hormone, suggesting a selective or partial antagonist activity. nih.gov

Conversely, a study in male golden hamsters reported a lack of antagonist effect. In this model, this compound did not prevent the complete gonadal atrophy induced by afternoon melatonin injections. nih.gov This finding stands in stark contrast to the partial antagonist effects observed in the female Syrian hamster. The differing results suggest significant variability in the compound's action even between closely related species and sexes within the same order.

| Hamster Model | Physiological Parameter | Observed Effect of this compound | Reference |

|---|---|---|---|

| Female Syrian Hamster | Ovarian Weight (Melatonin-induced decrease) | Reversed | nih.gov |

| Female Syrian Hamster | Pituitary FSH (Melatonin-induced decrease) | Partially Reversed | nih.gov |

| Female Syrian Hamster | Plasma Estradiol (Melatonin-induced decrease) | Reversed | nih.gov |

| Female Syrian Hamster | Plasma Thyroxine (Melatonin-induced effects) | Antagonized | nih.gov |

| Female Syrian Hamster | Plasma/Pituitary Prolactin (Melatonin-induced decrease) | No Effect | nih.gov |

| Male Golden Hamster | Testicular Atrophy (Melatonin-induced) | No Effect / Did not prevent | nih.gov |

Discrepancies in Retinal Dopamine (B1211576) Inhibition

A significant area of investigation for melatonin and its antagonists involves their interaction with dopamine signaling in the retina. There is a well-established reciprocal inhibitory relationship between melatonin and dopamine in the retina of various species; melatonin, typically released during darkness, inhibits the release of dopamine (a light-adaptive signal), and dopamine can, in turn, inhibit melatonin synthesis. scilit.comnih.govarvojournals.org

This compound was synthesized and identified in early research as a compound that antagonizes the inhibitory effect of melatonin on the release of dopamine in vitro. nih.gov This foundational in vitro finding suggests that the compound should, in an in vivo setting, block the action of melatonin and thereby prevent the inhibition of retinal dopamine release. This mechanism is demonstrated by other melatonin antagonists, such as luzindole (B1675525), which has been shown to abolish the rhythmic suppression of dopamine in the fish retina, leading to a sustained high level of dopamine release that is typically only seen during the day. nih.gov

Despite this clear in vitro evidence and the established physiological pathway, there is a notable discrepancy in the form of a lack of published in vivo studies that confirm the effect of this compound on retinal dopamine inhibition. The variable and sometimes absent in vivo melatonin antagonist activity observed in hamster systemic studies further complicates predictions of its effect within the retina. nih.govnih.gov This gap between the in vitro data and in vivo confirmation represents a significant discrepancy in the scientific understanding of the compound's full pharmacological profile.

| Species | Finding | Significance | Reference |

|---|---|---|---|

| Rabbit | Melatonin potently inhibits the calcium-dependent release of dopamine from the retina. | Establishes the inhibitory role of melatonin on retinal dopamine. | scilit.com |

| Fish (Goldfish) | A retinal circadian clock uses melatonin to control dopamine release; the antagonist luzindole increases nighttime dopamine to daytime levels. | Demonstrates in vivo that a melatonin antagonist can block the inhibition of retinal dopamine. | nih.gov |

| Hamster (Golden) | Dopamine inhibits melatonin release from cultured retinas. | Confirms the reciprocal inhibitory relationship between dopamine and melatonin in a relevant mammalian model. | nih.gov |

| N/A (In Vitro Study) | This compound antagonizes melatonin's inhibitory effect on dopamine release. | Provides the initial evidence for the compound's potential action on the retinal dopamine system. | nih.gov |

Structure Activity Relationship Sar Studies

Identification of Key Structural Features for Melatonin (B1676174) Antagonism

The antagonist properties of N-(2,4-Dinitrophenyl)-5-methoxytryptamine at melatonin receptors are attributed to specific modifications of the basic 5-methoxytryptamine (B125070) scaffold. While detailed molecular-level studies on this specific compound are limited in the public domain, general principles of melatonin receptor ligand SAR allow for the identification of key structural features likely responsible for its antagonist activity.

The core 5-methoxytryptamine structure provides the necessary framework for recognition by melatonin receptors. The 5-methoxy group on the indole (B1671886) ring is a critical feature for high-affinity binding to both MT1 and MT2 receptor subtypes. This is a well-established principle in the SAR of melatonergic ligands.

The most significant structural feature that dictates the antagonist character of this compound is the large, electron-withdrawing 2,4-dinitrophenyl substituent on the terminal amine of the ethylamine (B1201723) side chain. In contrast to the small N-acetyl group of the endogenous agonist melatonin, this bulky aromatic group is thought to prevent the conformational change in the receptor that is necessary for signal transduction. Studies on other tryptamine (B22526) derivatives have shown that substitution on the nitrogen with bulky or alicyclic groups can shift the pharmacological profile from agonism to antagonism. nih.gov The 2,4-dinitrophenyl group, with its considerable steric hindrance and specific electronic properties due to the nitro groups, likely occupies the ligand-binding pocket in a manner that precludes the receptor's activation. ontosight.ai

| Feature | Role in Melatonin Antagonism |

| 5-Methoxy Group | Essential for maintaining high binding affinity to melatonin receptors. |

| Indole Ring | Serves as the foundational scaffold for receptor recognition. |

| Ethylamine Side Chain | Provides the correct spacing and orientation of the N-substituent. |

| N-(2,4-Dinitrophenyl) Group | The key determinant of antagonist activity, likely through steric hindrance preventing receptor activation. |

Comparison with Endogenous Ligands and Other Tryptamine Derivatives

A comparative analysis of this compound with the endogenous ligand melatonin and its precursor, 5-methoxytryptamine, highlights the structural determinants of their differing activities at melatonin receptors.

Melatonin , the natural agonist, possesses a small N-acetyl group. This group is crucial for its agonist activity, participating in key interactions within the receptor binding site that trigger a conformational change and subsequent G-protein activation.

5-Methoxytryptamine , which lacks any N-acyl substitution, has no affinity for melatonin receptors. wikipedia.org This underscores the importance of a substituent on the nitrogen of the ethylamine side chain for receptor interaction.

In This compound , the replacement of the N-acetyl group with the bulky 2,4-dinitrophenyl moiety is the critical modification that transforms the molecule into an antagonist. nih.gov This large substituent likely prevents the ligand from adopting the precise orientation required for agonism, or it may introduce unfavorable steric clashes within the binding pocket that hold the receptor in an inactive conformation.

The following table summarizes the key structural differences and their functional consequences:

| Compound | N-Substituent | Activity at Melatonin Receptors |

| Melatonin | Acetyl | Agonist |

| 5-Methoxytryptamine | Hydrogen | No Affinity wikipedia.org |

| This compound | 2,4-Dinitrophenyl | Antagonist nih.gov |

Design Principles for Novel Melatonin Receptor Ligands

The SAR of this compound and related compounds has contributed to the formulation of design principles for novel melatonin receptor ligands, particularly antagonists.

A primary principle is the modification of the N-acyl substituent of the tryptamine side chain. While small, linear alkyl groups tend to confer agonist properties, the introduction of larger, more sterically demanding groups can induce antagonism. This has been a guiding principle in the development of various melatonin receptor antagonists.

Another key aspect is the retention of the 5-methoxy group on the indole ring to ensure high binding affinity. Many potent melatonin receptor ligands, both agonists and antagonists, share this feature, indicating its fundamental role in anchoring the ligand within the receptor's binding site.

Furthermore, the exploration of different aromatic and heterocyclic substituents on the nitrogen atom has been a fruitful strategy for developing selective antagonists for the MT1 and MT2 receptor subtypes. The electronic properties of these substituents, in addition to their size and shape, can influence binding affinity and selectivity. The dinitrophenyl group in this compound, with its electron-withdrawing nitro groups, exemplifies how electronic modifications can impact pharmacological activity. ontosight.ai

The development of novel melatonin receptor ligands continues to be an active area of research, with the ultimate goal of creating subtype-selective compounds with tailored agonist or antagonist profiles for therapeutic applications.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies with Melatonin (B1676174) Receptors

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in elucidating the specific interactions that stabilize the ligand-receptor complex. However, no peer-reviewed studies presenting molecular docking results for N-(2,4-Dinitrophenyl)-5-methoxytryptamine with either the MT1 or MT2 melatonin receptor subtypes could be identified.

Ligand-Receptor Interaction Predictions

Dedicated studies predicting the specific amino acid residues within the melatonin receptor binding pockets that interact with this compound are not available. Such an analysis would typically identify key hydrogen bonds, hydrophobic interactions, and other forces governing the binding, providing a structural rationale for its antagonist activity.

Binding Affinity Estimations

Computational estimations of binding affinity, often expressed in kcal/mol, quantify the strength of the interaction between a ligand and its receptor. This data is vital for comparing the potency of different compounds and for validating docking poses. At present, there are no published computational studies that report the estimated binding affinity of this compound to melatonin receptors.

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic properties of a molecule, such as its charge distribution, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential. These properties are fundamental to its reactivity and interaction with a biological target. A specific quantum chemical analysis of this compound has not been reported in the scientific literature. Such a study would be valuable for understanding the intrinsic electronic features that contribute to its antagonist profile at melatonin receptors.

Molecular Dynamics Simulations in Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability, conformational changes, and the thermodynamics of binding. This powerful technique can reveal how a ligand affects the receptor's structure and dynamics to produce its pharmacological effect. However, the literature lacks reports of MD simulations performed on the complex of this compound with either MT1 or MT2 receptors.

Advanced Analytical Methodologies for N 2,4 Dinitrophenyl 5 Methoxytryptamine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of N-(2,4-Dinitrophenyl)-5-methoxytryptamine, enabling its separation from complex mixtures and its precise quantification. The strong chromophore introduced by the DNP group makes it particularly amenable to UV-based detection methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of dinitrophenylated compounds. The method's high resolution and sensitivity are ideal for separating and quantifying this compound. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

The DNP moiety is a strong chromophore, which allows for highly sensitive detection using a UV-Vis detector, typically set around 350-360 nm. researchgate.net The separation mechanism relies on the differential partitioning of the analyte between the stationary phase (e.g., C18) and the mobile phase (e.g., a gradient of acetonitrile (B52724) and water). The high sensitivity of this HPLC procedure makes it superior to older methods like thin-layer chromatography (TLC). researchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 0.6 - 1.0 mL/min |

| Detection | UV-Vis at 350 nm researchgate.net |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

For enhanced specificity and sensitivity, especially in complex biological matrices, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of certainty in both identification and quantification.

In a typical LC-MS/MS method for a related compound, 5-methoxy-N,N-dimethyltryptamine, detection was achieved using multiple reaction monitoring (MRM) in the positive ion mode. researchgate.net A similar approach would be effective for this compound. The analysis would involve monitoring the transition of a specific precursor ion (the protonated molecule, [M+H]⁺) to one or more characteristic product ions after collision-induced dissociation. This process ensures that the signal is highly specific to the target analyte, minimizing interferences from matrix components. nih.govantisel.gr

Table 2: Proposed LC-MS/MS Parameters for this compound

| Parameter | Typical Condition |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M+H]⁺) | Calculated based on molecular formula C₁₇H₁₆N₄O₅ |

| Product Ions | Fragments corresponding to the 5-methoxytryptamine (B125070) backbone and DNP group |

| Chromatography | Reversed-phase UHPLC/HPLC (as in 7.1.1) |

Spectroscopic Characterization (e.g., NMR, UV-Vis, IR)

Spectroscopic methods are indispensable for the structural confirmation and characterization of this compound. Each technique provides unique information about the molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the 5-methoxytryptamine moiety and the dinitrophenyl group. The aromatic protons on the DNP ring are significantly deshielded by the electron-withdrawing nitro groups, causing them to appear far downfield in the spectrum, typically between 8.0 and 9.0 ppm. chemicalbook.comscispace.com

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Group | Predicted Chemical Shift (ppm) Range |

|---|---|

| DNP-H (aromatic) | 8.0 - 9.0 |

| Indole-NH | ~10.8 |

| Indole-H (aromatic) | 6.8 - 7.3 |

| Side Chain -CH₂-CH₂- | ~3.0 - 3.7 |

| Methoxy (B1213986) -OCH₃ | ~3.8 |

| Amine -NH- | ~8.5 - 9.0 (broad) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the strong absorbance of the 2,4-dinitrophenyl group. This chromophore typically exhibits a maximum absorbance (λmax) in the range of 340-360 nm. researchgate.netresearchgate.net This characteristic absorbance is fundamental to its detection in HPLC-UV methods.

Table 4: UV-Vis Spectroscopic Data

| Parameter | Typical Value |

|---|---|

| λmax | ~350 nm |

| Solvent | Methanol or Acetonitrile |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent parts. The most prominent and diagnostic peaks would be the strong symmetric and asymmetric stretching vibrations of the two nitro (NO₂) groups. nih.gov Other key signals include the N-H stretch from the indole (B1671886) and the secondary amine, aromatic C=C stretching, and the C-O stretch of the methoxy group. nih.govresearchgate.net

Table 5: Key Infrared (IR) Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indole, Amine) | Stretching | 3300 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2950 |

| C=C (Aromatic) | Stretching | 1590 - 1610 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1550 |

| NO₂ (Nitro) | Symmetric Stretching | 1330 - 1370 |

| C-O (Methoxy) | Stretching | 1210 - 1260 |

Derivatization Techniques for Enhanced Detection in Complex Matrices

The compound this compound is itself the product of a derivatization reaction. In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis.

The parent compound, 5-methoxytryptamine, lacks a strong chromophore that absorbs in the visible region, making its sensitive detection by HPLC-UV challenging. To overcome this, it can be derivatized using 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. This reagent undergoes a nucleophilic aromatic substitution reaction with the primary amino group of 5-methoxytryptamine. nih.gov

This process attaches the DNP "tag" to the molecule, which serves two primary purposes:

Introduction of a Strong Chromophore: The DNP group has a high molar absorptivity in the visible range (~350 nm), dramatically enhancing the sensitivity of detection with a standard HPLC-UV detector. researchgate.net

Increased Hydrophobicity: The addition of the nonpolar DNP group increases the molecule's retention time in reversed-phase HPLC, often moving it away from early-eluting, polar interferences common in biological samples.

Therefore, the synthesis of this compound is a prime example of a derivatization technique used to enhance the analytical detection of the parent amine, 5-methoxytryptamine, in complex matrices.

Research Applications of N 2,4 Dinitrophenyl 5 Methoxytryptamine As a Pharmacological Probe

Tool for Elucidating Melatonin (B1676174) Receptor Subtype Functionality

The actions of melatonin are primarily mediated through two high-affinity G protein-coupled receptors, designated as MT1 and MT2. A key application of a receptor antagonist in pharmacology is to differentiate the specific functions of such receptor subtypes. However, detailed characterization of the binding affinity and selectivity of N-(2,4-Dinitrophenyl)-5-methoxytryptamine for the MT1 and MT2 receptor subtypes is not extensively documented in publicly available scientific literature.

While the compound has been identified as a melatonin antagonist, the lack of specific data on its binding constants (Ki) or inhibitory concentrations (IC50) at the individual receptor subtypes makes its utility in precisely dissecting the distinct physiological roles of MT1 versus MT2 challenging. Without this crucial pharmacological data, researchers cannot definitively attribute the blockade of a melatonin-induced effect to the inhibition of one receptor subtype over the other. This information gap limits its application as a selective probe for elucidating the nuanced functional differences between MT1 and MT2 receptors.

Probe for Investigating Melatonin-Mediated Physiological Processes

Despite the lack of detailed receptor subtype selectivity data, this compound has proven to be a useful tool for investigating physiological processes that are modulated by melatonin. One notable area of research is its application in studying the interplay between melatonin and neurotransmitter systems.

Research has shown that this compound can antagonize the inhibitory effect of melatonin on the release of dopamine (B1211576) from the hypothalamus of female rats in vitro. nih.gov This finding is significant as it provides a pharmacological tool to probe the mechanisms by which melatonin influences dopaminergic pathways. The regulation of dopamine release is critical for a variety of physiological functions, including motor control, motivation, and hormone secretion. By using this compound to block melatonin's effects, researchers can investigate the downstream consequences of this interaction.

Table 1: In Vitro Effect of this compound on Melatonin-Inhibited Dopamine Release

| Preparation | Treatment | Effect of this compound |

|---|

This table is based on findings reported in scientific literature. Specific quantitative data on the degree of antagonism was not available.

Utility in Studying Reproductive and Endocrine Physiology

This compound has been employed in animal studies to explore the role of melatonin in the regulation of reproductive and endocrine functions. These studies have provided insights into how melatonin influences sexual maturation and hormonal cycles.

In studies involving female Syrian hamsters, this antagonist, also referred to as ML-23, was shown to counteract several effects of melatonin administration on the reproductive and thyroid axes. nih.gov For instance, ML-23 was able to prevent the melatonin-induced decrease in ovarian weight and plasma estradiol (B170435) concentrations. nih.gov It also partially reversed the effects of melatonin on pituitary follicle-stimulating hormone (FSH) levels and antagonized the effects of melatonin on plasma thyroxine levels. nih.gov However, it did not prevent the effects of melatonin on pituitary weight or prolactin concentrations, suggesting it may have a more pronounced effect on peripheral sites of melatonin action in this animal model. nih.gov

Interestingly, in male golden hamsters, this compound failed to prevent melatonin-induced gonadal atrophy under the experimental conditions used. nih.gov This highlights potential species-specific differences in the compound's efficacy or the underlying mechanisms of melatonin action.

In studies with male rats, daily injections of this compound were able to prevent the inhibitory effect of melatonin on the growth of the prostate gland and seminal vesicles, as well as on serum testosterone (B1683101) concentrations. nih.gov

Table 2: Effects of this compound (ML-23) on Melatonin-Induced Changes in Female Syrian Hamsters

| Parameter | Melatonin Treatment Effect | Effect of ML-23 on Melatonin-Treated Animals |

|---|---|---|

| Ovarian Weight | Decrease | Reversed the decrease nih.gov |

| Plasma Estradiol | Decrease | Reversed the decrease nih.gov |

| Pituitary FSH | Partial Decrease | Partially reversed the decrease nih.gov |

| Plasma Thyroxine | Decrease | Antagonized the effect nih.gov |

| Pituitary Prolactin | Decrease | No effect nih.gov |

Table 3: Effects of this compound on Melatonin-Induced Changes in Male Rats

| Parameter | Melatonin Treatment Effect | Effect of this compound on Melatonin-Treated Animals |

|---|---|---|

| Prostate Gland Growth | Inhibition | Prevented the inhibition nih.gov |

| Seminal Vesicle Growth | Inhibition | Prevented the inhibition nih.gov |

These findings underscore the utility of this compound as a pharmacological probe to investigate the complex role of melatonin in reproductive and endocrine physiology. By selectively blocking melatonin's actions, researchers can gain a better understanding of its regulatory functions in different species and physiological contexts.

Future Research Directions

Exploring Broader Pharmacological Spectrum and Off-Target Interactions

Beyond primary receptor binding, the broader pharmacological effects of N-(2,4-Dinitrophenyl)-5-methoxytryptamine warrant thorough investigation. Initial research has demonstrated that it antagonizes the inhibitory effect of melatonin (B1676174) on dopamine (B1211576) release in vitro and can neutralize some of melatonin's effects on the reproductive and thyroid axes in animal models. nih.govbiorxiv.orgnih.govresearchgate.net These findings suggest a complex interplay with neuroendocrine systems that requires further exploration.

Future studies should investigate potential interactions with other significant physiological targets. This includes neurotransmitter transporters like the serotonin (B10506) transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET), as interactions with these sites are common for tryptamine (B22526) derivatives and can profoundly influence neurochemical signaling. researchgate.net Furthermore, assessing activity at various ion channels and key enzymes involved in signaling pathways is crucial. Understanding these "off-target" interactions is vital for a complete safety and efficacy assessment. A broad-based screening approach will help to identify any unforeseen activities that could contribute to either the therapeutic potential or the adverse effect profile of the compound.

Development of More Potent and Selective Analogues

The structure of this compound offers numerous possibilities for the rational design and synthesis of new analogues with improved potency and selectivity. Structure-activity relationship (SAR) studies of related tryptamines have shown that modifications to the indole (B1671886) ring and the N-alkyl substituents can dramatically influence pharmacological activity. nih.govacs.org

Future medicinal chemistry efforts should focus on systematic modifications of the parent structure. Key areas for exploration include:

Modification of the Dinitrophenyl Group: Altering the number and position of the nitro groups, or replacing them with other electron-withdrawing or electron-donating groups, could fine-tune receptor affinity and selectivity.

** indole Ring Substitution:** Changing the position or nature of the 5-methoxy group to other alkoxy groups or halogens could modulate binding characteristics, a common strategy in tryptamine drug design. nih.gov

Ethylamine (B1201723) Side Chain Alterations: Introducing alkyl groups on the α or β carbons of the side chain can alter metabolic stability and receptor interaction.

Each newly synthesized analogue would require the same comprehensive pharmacological evaluation as described in section 9.1 to determine its binding and functional profile. The goal would be to identify analogues with high affinity and selectivity for a single target (e.g., a specific melatonin or serotonin receptor subtype) to create more precise pharmacological tools and potential therapeutic leads.

Advanced Computational Approaches in Ligand Design

Advanced computational chemistry can significantly accelerate the process of drug discovery and analogue development. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide profound insights into how this compound and its analogues interact with their biological targets. herbmedpharmacol.comnih.gov

Future research should leverage these in silico tools to:

Predict Binding Modes: Molecular docking studies can predict the likely binding orientation of the compound within the active site of target receptors, such as the MT1 and MT2 melatonin receptors or various 5-HT receptor subtypes. nih.gov This can help identify key amino acid residues involved in the interaction.

Develop QSAR Models: By synthesizing and testing a series of analogues, a QSAR model can be built to correlate specific structural features with biological activity. nih.gov This model can then be used to predict the potency of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis. nih.gov

Simulate Receptor-Ligand Dynamics: Molecular dynamics simulations can model the stability of the ligand-receptor complex over time, providing a more dynamic and realistic view of the binding interaction than static docking poses. researchgate.net

These computational approaches, used in concert with empirical testing, can guide the rational design of new molecules with enhanced pharmacological properties, reducing the time and resources required for lead optimization. biorxiv.orgbiorxiv.org

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-Dinitrophenyl)-5-methoxytryptamine, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene with 5-methoxytryptamine under alkaline conditions. Key steps include temperature control (60–80°C) and inert atmosphere to prevent decomposition of the dinitrophenyl group. Post-synthesis, structural confirmation requires a combination of ¹H/¹³C NMR (to verify methoxy and indole protons), HPLC-MS (for purity assessment), and FT-IR (to confirm nitro group stretching vibrations at ~1520 cm⁻¹ and 1350 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How do the physicochemical properties of this compound influence its solubility and stability in experimental conditions?

- Methodological Answer : The compound’s low aqueous solubility arises from the hydrophobic dinitrophenyl and indole moieties. Solubility can be enhanced using DMSO or ethanol (≥95% purity) for in vitro assays. Stability studies should monitor degradation under UV light (due to nitro groups) via UV-Vis spectroscopy (absorbance at 350–400 nm) and track pH-dependent hydrolysis (e.g., in buffers at pH 7.4 vs. 2.0). Lyophilization in amber vials under argon is recommended for long-term storage .

Q. What in vitro models are appropriate for preliminary evaluation of the compound's biological activity, particularly regarding cytotoxicity or receptor interactions?

- Methodological Answer : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening via MTT assays, with IC₅₀ calculations normalized to positive controls (e.g., doxorubicin). For receptor profiling, radioligand binding assays (e.g., 5-HT₂A/5-HT₂C) are critical. Ensure competitive binding experiments include serotonin (10 μM) to assess specificity. Data should be validated with orthogonal methods like calcium flux assays to rule out false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across different receptor subtypes?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., membrane preparation methods, GTPγS concentrations). Standardize protocols using HEK-293 cells overexpressing human receptors and include reference ligands (e.g., ketanserin for 5-HT₂A). Employ Schild regression analysis to differentiate competitive vs. allosteric binding. Cross-validate with computational docking (e.g., AutoDock Vina) to map nitro group interactions with receptor residues .

Q. What experimental design considerations are critical when investigating the metabolic pathways of this compound in hepatic microsomal assays?

- Methodological Answer : Use human liver microsomes (HLMs) with NADPH regeneration systems and incubate at 37°C. Monitor metabolites via LC-QTOF-MS in negative ion mode (targeting nitro-reduction products). Include CYP450 inhibitors (e.g., quinidine for CYP2D6) to identify isoform-specific metabolism. Control for nonspecific degradation with heat-inactivated microsomes. Data should align with in silico predictions (e.g., MetaSite) to prioritize metabolic hotspots .

Q. How does the dinitrophenyl moiety influence the compound's interaction with biological macromolecules compared to other electron-deficient aromatic groups?

- Methodological Answer : The dinitrophenyl group enhances π-π stacking with aromatic residues (e.g., Trp336 in 5-HT₂A) and hydrogen bonding via nitro groups. Compare binding kinetics with analogs (e.g., 4-nitrophenyl derivatives) using surface plasmon resonance (SPR) . Thermodynamic profiling (via isothermal titration calorimetry ) reveals entropy-driven binding due to hydrophobic interactions. Molecular dynamics simulations (e.g., GROMACS) can model nitro group flexibility during receptor engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。